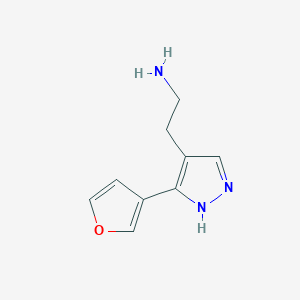
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H11N3O and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amine, a compound featuring both furan and pyrazole moieties, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.
Synthesis
The synthesis of this compound typically involves the cyclization of precursors under acidic or basic conditions to form the furan and pyrazole rings. The final coupling step utilizes an ethan-1-amine linker, often facilitated by palladium-catalyzed cross-coupling reactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of related compounds in the pyrazole class. For instance, derivatives have shown significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The potential of this compound as an antimicrobial agent is promising, given the structural similarities to these effective derivatives.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxicity against several cancer cell lines, including breast and lung cancer cells. IC50 values for related compounds ranged from 0.16 to 11 μM . This suggests that this compound may also possess anticancer properties worth investigating.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The dual-ring structure allows for π–π stacking interactions and hydrogen bonding, which can modulate target activity . The flexibility provided by the ethan-1-amino linker enables the compound to adopt various conformations suitable for binding to different biological targets.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(furan-3-yl)ethan-1-amines | Lacks pyrazole ring | Limited activity |
| 2-(5-methylpyrazol)ethan-amines | Similar structure | Moderate cytotoxicity |
This table illustrates that the presence of both furan and pyrazole rings in 2-(3-(furan-3-yl)-1H-pyrazol-4-yl)ethan-1-amines may enhance its biological activity compared to structurally similar compounds.
Case Studies
Several case studies have explored the biological effects of pyrazole derivatives:
- Anticancer Activity : A study investigated a series of pyrazole chalcones, revealing consistent toxicity toward cancer cell lines with IC50 values around 13 μM .
- Antibacterial Efficacy : Another study reported that specific pyrazole derivatives exhibited high antibacterial activity against E. coli and S. aureus, indicating strong potential for further development as antimicrobial agents .
Properties
IUPAC Name |
2-[5-(furan-3-yl)-1H-pyrazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMNZXXJDBRQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=C(C=NN2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















